1,6-Dimethoxyhexane

Description

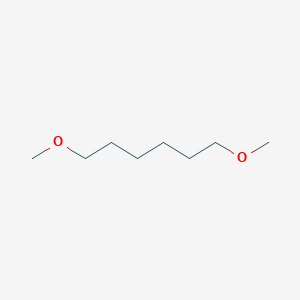

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethoxyhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHQUHIMIVEQFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337391 | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13179-98-1 | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13179-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013179981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethoxyhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane, 1,6-dimethoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dimethoxyhexane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1,6-dimethoxyhexane. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Core Chemical and Physical Properties

This compound is a diether with the chemical formula C₈H₁₈O₂.[1][2] It is also known by other names including hexamethylene glycol dimethyl ether and 1,6-hexanediol dimethyl ether.[3][4] This compound is a colorless to almost colorless clear liquid at room temperature.[5][6]

Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈O₂ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 13179-98-1 | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COCCCCCCOC | [2][7] |

| InChI | InChI=1S/C8H18O2/c1-9-7-5-3-4-6-8-10-2/h3-8H2,1-2H3 | [2][7] |

| InChIKey | GZHQUHIMIVEQFV-UHFFFAOYSA-N | [2][7] |

| Density | 0.851 g/mL at 25 °C | [8] |

| Boiling Point | 182-183 °C | [9] |

| Flash Point | 69 °C / 156.2 °F | [9] |

| Refractive Index | n20/D 1.415 | [9] |

| Vapor Pressure | 2.11 mmHg at 25°C | [9] |

| LogP (Octanol/Water Partition Coefficient) | 1.840 (Calculated) | [7] |

| Water Solubility | -1.35 (Log10 of Water solubility in mol/l) (Calculated) | [7] |

Molecular Structure

The structure of this compound consists of a central six-carbon hexane chain with methoxy groups (-OCH₃) attached to the first and sixth carbon atoms.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[10] This process involves the reaction of an alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the desired ether.[10]

Reaction Scheme:

HO-(CH₂)₆-OH + 2 NaH → Na⁺⁻O-(CH₂)₆-O⁻⁺Na + 2 H₂ Na⁺⁻O-(CH₂)₆-O⁻⁺Na + 2 CH₃I → CH₃-O-(CH₂)₆-O-CH₃ + 2 NaI

Materials:

-

1,6-Hexanediol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride in mineral oil (2.2 equivalents) and anhydrous THF under a nitrogen atmosphere.

-

Formation of the Dialkoxide: 1,6-Hexanediol (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, the mixture is allowed to warm to room temperature and then gently refluxed for one hour to ensure the complete formation of the disodium salt of 1,6-hexanediol.

-

Alkylation: The reaction mixture is cooled to 0 °C, and methyl iodide (2.2 equivalents) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm).

-

For ¹H NMR, the data is reported as chemical shift in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), coupling constant(s) in Hertz, and integration.

-

For ¹³C NMR, chemical shifts are reported in ppm.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are recorded on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Electron Ionization (EI) is a common method for generating ions.

-

The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Spectroscopic Data

Predicted Spectroscopic Data

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.35 | s | 6H | -O-CH ₃ |

| ~ 3.30 | t | 4H | -CH ₂-O- |

| ~ 1.55 | m | 4H | -CH₂-CH ₂-O- |

| ~ 1.35 | m | 4H | -CH₂-CH ₂-CH₂- |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 72.0 | -C H₂-O- |

| ~ 59.0 | -O-C H₃ |

| ~ 29.5 | -CH₂-C H₂-O- |

| ~ 26.0 | -CH₂-C H₂-CH₂- |

Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration |

| 2950-2850 | C-H stretch (alkane) |

| 1470-1450 | C-H bend (alkane) |

| 1150-1085 | C-O stretch (ether) |

Mass Spectrometry Data (Electron Ionization)

The mass spectrum of this compound would be expected to show fragmentation patterns typical of ethers. The molecular ion peak (M⁺) at m/z 146 may be observed. Common fragments would likely arise from cleavage of the C-O and C-C bonds. The most abundant fragment is often observed at m/z 45, corresponding to [CH₂OCH₃]⁺.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 45 | 99.99 | [CH₂OCH₃]⁺ |

| 71 | 37.70 | [C₄H₉O]⁺ |

| 67 | 16.10 | [C₅H₇]⁺ |

| 54 | 14.60 | [C₄H₆]⁺ |

| 41 | 12.10 | [C₃H₅]⁺ |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8][11] Keep away from heat, sparks, open flames, and hot surfaces.[8] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8] It is recommended to store the compound in a well-ventilated place and keep it cool.[8] Wear protective gloves, protective clothing, eye protection, and face protection when handling.[9]

Toxicological Information

Studies have indicated that this compound can exhibit testicular toxicity.[12] As with any chemical, it should be handled with care, and exposure should be minimized. Currently, there is no data available regarding its carcinogenicity, mutagenicity, or reproductive toxicity.[13]

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. This compound | C8H18O2 | CID 542359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. researchgate.net [researchgate.net]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. This compound | 13179-98-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Hexane, 1,6-dimethoxy- (CAS 13179-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. scholarship.richmond.edu [scholarship.richmond.edu]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246029) [hmdb.ca]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Testicular Toxicity of Candidate Fuel Additive this compound: Comparison with Several Similar Aliphatic Ethers [ouci.dntb.gov.ua]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to 1,6-Dimethoxyhexane (CAS: 13179-98-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-dimethoxyhexane, a diether of hexane-1,6-diol. This document consolidates essential information regarding its chemical and physical properties, synthesis, spectral data, and potential applications, with a focus on its relevance to the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild ether-like odor. Its fundamental properties are summarized in the tables below, providing a ready reference for experimental design and safety considerations.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 13179-98-1 | - |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 182-183 °C | [1] |

| Density | 0.851 g/mL at 25 °C | [1] |

| Flash Point | 69 °C (156 °F) | - |

| Water Solubility | Poor | Inferred |

| Refractive Index | n20/D 1.415 | - |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 1.8 | - |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 7 | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

| Complexity | 47.2 | [2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis.[3][4] This reaction involves the deprotonation of 1,6-hexanediol to form a dialkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

HO-(CH₂)₆-OH + 2 NaH → Na⁺⁻O-(CH₂)₆-O⁻Na⁺ + 2 H₂ Na⁺⁻O-(CH₂)₆-O⁻Na⁺ + 2 CH₃I → CH₃O-(CH₂)₆-OCH₃ + 2 NaI

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[5][6][7] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

1,6-Hexanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The system is flushed with dry nitrogen.

-

Deprotonation: Anhydrous THF (or DMF) is added to the flask, followed by the cautious, portion-wise addition of sodium hydride (2.2 equivalents) under a nitrogen atmosphere. The resulting suspension is stirred.

-

A solution of 1,6-hexanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete formation of the dialkoxide. The evolution of hydrogen gas will cease upon completion.

-

Alkylation: The reaction mixture is cooled to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition of the methylating agent, the reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x volume).

-

The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Spectral Data

The following tables summarize the key spectral data for this compound, which are essential for its identification and characterization.

Table 3: Spectroscopic Data

| Technique | Key Peaks/Signals | Source |

| Mass Spectrometry (EI) | m/z: 45 (base peak), 71, 58, 41, 29 | [2] |

| Infrared (IR) Spectroscopy | C-O stretching: ~1100 cm⁻¹, C-H stretching: ~2850-2950 cm⁻¹ | Inferred from ether spectra |

| ¹³C NMR Spectroscopy | δ (ppm): 72.8 (C-O), 58.7 (CH₃-O), 30.0, 26.2 | [2] |

| ¹H NMR Spectroscopy (Predicted) | δ (ppm): ~3.3 (s, 6H, 2 x -OCH₃), ~3.2 (t, 4H, 2 x -CH₂-O), ~1.5 (m, 4H, 2 x -CH₂-), ~1.3 (m, 4H, 2 x -CH₂-) | Predicted based on similar structures[8][9][10] |

¹H NMR Spectrum Analysis (Predicted)

A proton NMR spectrum for this compound would be expected to show four distinct signals corresponding to the four chemically non-equivalent sets of protons.

-

A singlet at approximately 3.3 ppm integrating to 6 protons, corresponding to the two equivalent methoxy groups (-OCH₃).

-

A triplet at approximately 3.2 ppm integrating to 4 protons, corresponding to the two equivalent methylene groups adjacent to the oxygen atoms (-CH₂-O). The signal would be split into a triplet by the adjacent methylene group.

-

A multiplet around 1.5 ppm integrating to 4 protons, corresponding to the two methylene groups beta to the oxygen atoms.

-

A multiplet around 1.3 ppm integrating to 4 protons, corresponding to the two central methylene groups.

Logical Relationship of NMR Signals

Caption: Predicted 1H NMR signals for this compound.

Applications in Research and Drug Development

While specific documented applications of this compound are not abundant in the literature, its properties as a long-chain, non-polar aprotic solvent suggest its utility in several areas, drawing parallels from the broader class of glycol ethers.[11][12][13][14]

Solvent for Organic Synthesis

The dialkoxyhexane structure imparts good solvating power for a range of organic compounds, particularly non-polar and moderately polar substrates. Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. Potential applications include:

-

Reactions involving organometallic reagents: Grignard reactions, organolithium chemistry, and transition metal-catalyzed cross-coupling reactions where a non-reactive, ethereal solvent is required.

-

Nucleophilic substitution and elimination reactions: Providing a medium for reactions that benefit from an aprotic environment.

Electrolyte Component in Electrochemical Research

Long-chain ethers are investigated as components of electrolytes in lithium-ion and other battery technologies.[15][16][17][18] The ether oxygens can coordinate with metal cations, facilitating ion transport, while the hydrocarbon backbone contributes to the overall stability and electrochemical window of the electrolyte. This compound could be explored as a co-solvent or additive in electrolyte formulations to:

-

Enhance the solubility of electrolyte salts.

-

Modify the solvation sphere of the charge carrier (e.g., Li⁺).

-

Improve the stability of the electrode-electrolyte interface.

Potential Role in Drug Formulation and Delivery

Glycol ethers are utilized in the pharmaceutical industry as solvents and excipients in various formulations.[11][12] Although direct evidence for this compound is limited, its properties suggest potential uses as:

-

A non-polar solvent for poorly water-soluble active pharmaceutical ingredients (APIs): Enhancing the solubility of hydrophobic drugs for formulation into oral or topical delivery systems.

-

A component in controlled-release formulations: Its low volatility and compatibility with various polymers could be advantageous in designing drug delivery matrices.

Potential Research Directions

Caption: Potential research applications for this compound.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and do not inhale vapors.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before using this chemical.

References

- 1. Hexane, 1,6-dimethoxy- (CAS 13179-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C8H18O2 | CID 542359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. nbinno.com [nbinno.com]

- 13. atamankimya.com [atamankimya.com]

- 14. Glycol ethers - Wikipedia [en.wikipedia.org]

- 15. sop4cv.com [sop4cv.com]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. Electrochemical allylations in a deep eutectic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Physical Properties of 1,6-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethoxyhexane (CAS No. 13179-98-1) is a diether of hexane-1,6-diol. It serves as a versatile chemical intermediate and building block in organic synthesis. Its physical properties are critical for its application in various chemical processes, including its use as a solvent or a reactant in the synthesis of more complex molecules. This guide provides a comprehensive overview of the core physical properties of this compound, details generalized experimental protocols for their determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are essential for handling, process design, and reaction modeling.

Data Presentation: Summary of Physical Properties

| Property | Value | Units | Notes / Reference |

| Molecular Formula | C₈H₁₈O₂ | - | [1][2][3] |

| Molecular Weight | 146.23 | g/mol | [1][2][3] |

| Appearance | Colorless to almost colorless clear liquid | - | [1][2] |

| Boiling Point | 182-183 | °C | at standard pressure[4] |

| Density | 0.851 | g/mL | at 25 °C[4] |

| Refractive Index (n_D²⁰) | 1.415 | - | at 20 °C[4] |

| Flash Point | 69 / 157 | °C / °F | [4] |

| Vapor Pressure | 2.11 | mmHg | at 25 °C[4] |

| Melting Point (Calculated) | 224.38 (-48.77) | K (°C) | Joback Calculated Property[5] |

| Purity | >97.0 | % (GC) | [1][2] |

| XLogP3 (Calculated) | 1.83960 | - | A measure of lipophilicity[4] |

| Topological Polar Surface Area | 18.5 | Ų | [4] |

Experimental Protocols for Property Determination

The following sections describe generalized, standard laboratory protocols for determining the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a precision balance.

-

Objective: To measure the mass per unit volume of this compound.

-

Apparatus: Pycnometer (or 10 mL graduated cylinder), electronic balance (accurate to ±0.001 g), thermometer, and a temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

Clean and thoroughly dry the pycnometer.

-

Weigh the empty pycnometer on the electronic balance and record its mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature (e.g., 25 °C) and weigh it again to determine the mass of the water (m_water). The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a water bath set to the desired temperature (e.g., 25 °C) to allow it to equilibrate.

-

Weigh the pycnometer filled with the sample and record its mass (m₂).

-

The mass of the this compound is calculated as (m₂ - m₁).

-

The density (ρ) is then calculated using the formula: ρ = (m₂ - m₁) / V .[6][7][8]

-

Determination of Boiling Point

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory method is the capillary tube method.[9][10]

-

Objective: To determine the temperature at which this compound boils at atmospheric pressure.

-

Apparatus: Thiele tube or MelTemp apparatus, thermometer, a small test tube, a capillary tube (sealed at one end), and a heating source (oil bath or heating block).[11]

-

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Place a small capillary tube, with its sealed end facing upwards, inside the test tube submerged in the liquid.

-

Immerse the assembly in an oil bath or place it in a heating apparatus.

-

Heat the apparatus gently and observe the capillary tube.

-

As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9][10] Record this temperature.

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic property. It is measured using a refractometer.

-

Objective: To measure the refractive index of this compound.

-

Apparatus: Abbe refractometer, constant temperature circulating bath, light source (typically a sodium lamp, 589 nm), and a dropper.

-

Procedure:

-

Calibrate the Abbe refractometer using a standard sample with a known refractive index (e.g., distilled water).

-

Ensure the prism surfaces of the refractometer are clean and dry.

-

Connect the refractometer to a circulating water bath set to a constant temperature (e.g., 20 °C).

-

Using a clean dropper, place a few drops of this compound onto the lower prism.

-

Close the prisms firmly.

-

Adjust the instrument until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value directly from the instrument's scale.[12][13][14]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid sample like this compound.

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide has detailed the key physical properties of this compound, providing a valuable resource for its safe handling and use in research and development. The outlined experimental protocols offer a standardized approach for the verification of these properties, ensuring data accuracy and reproducibility. The provided workflow visualizes the logical sequence from sample acquisition to final reporting, emphasizing a systematic approach to chemical characterization.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 13179-98-1 | TCI AMERICA [tcichemicals.com]

- 3. This compound/CAS:13179-98-1-HXCHEM [hxchem.net]

- 4. echemi.com [echemi.com]

- 5. Hexane, 1,6-dimethoxy- (CAS 13179-98-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. batman.edu.tr [batman.edu.tr]

- 7. calnesis.com [calnesis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. phillysim.org [phillysim.org]

- 12. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 13. byjus.com [byjus.com]

- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

1,6-Dimethoxyhexane molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-dimethoxyhexane, a diether of hexane-1,6-diol. This document is intended for use by professionals in research and development who may utilize this compound as a reagent, solvent, or building block in chemical synthesis.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Formula | C8H18O2 | [1][2][3][4][5] |

| Molecular Weight | 146.23 g/mol | [1][2][3][4] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1] |

| Purity | >97.0% (by GC) | [1] |

| CAS Number | 13179-98-1 | [1][3] |

| Synonyms | Hexamethylene Glycol Dimethyl Ether, 1,6-Hexanediol Dimethyl Ether | [1] |

Molecular Structure and Formula Derivation

The molecular formula C8H18O2 dictates a specific arrangement of carbon, hydrogen, and oxygen atoms. The name "this compound" indicates a central six-carbon hexane chain with methoxy groups (-OCH3) attached to the first and sixth carbon atoms.

Experimental Protocols

Given that purity is a critical parameter for chemical reagents, a standard method for its determination is provided below. Gas Chromatography (GC) is a common technique for assessing the purity of volatile organic compounds like this compound.

Protocol: Purity Determination by Gas Chromatography (GC)

1. Objective: To quantify the purity of a this compound sample and identify any volatile impurities.

2. Materials and Equipment:

- This compound sample

- High-purity solvent for dilution (e.g., Hexane or Dichloromethane)

- Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

- Appropriate capillary column (e.g., non-polar or mid-polar)

- Volumetric flasks and pipettes

- Microsyringe for sample injection

- Carrier gas (e.g., Helium or Nitrogen)

- Data acquisition and processing software

3. Sample Preparation: a. Prepare a stock solution by accurately weighing a known amount of the this compound sample and dissolving it in a specific volume of the chosen solvent in a volumetric flask. A typical concentration might be 1 mg/mL. b. If necessary, prepare a series of dilutions from the stock solution for calibration.

4. GC-FID Instrumentation Setup (Example Parameters):

- Inlet Temperature: 250 °C

- Injection Volume: 1 µL

- Split Ratio: 50:1

- Carrier Gas Flow Rate: 1 mL/min (constant flow)

- Oven Temperature Program:

- Initial Temperature: 60 °C, hold for 2 minutes

- Ramp: Increase to 280 °C at a rate of 15 °C/min

- Final Hold: Hold at 280 °C for 5 minutes

- Detector Temperature (FID): 300 °C

5. Data Analysis: a. Run the prepared sample through the GC system. b. The data system will generate a chromatogram, which is a plot of detector response versus retention time. c. The main peak in the chromatogram corresponds to this compound. Any other peaks represent impurities. d. Calculate the purity by the area percent method:

- % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

The following diagram illustrates the logical workflow for this experimental protocol.

References

Synthesis of 1,6-Dimethoxyhexane from 1,6-Hexanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,6-dimethoxyhexane from 1,6-hexanediol. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and the expected analytical data for the final product.

Introduction

This compound is a diether that finds applications as a solvent and an intermediate in various chemical syntheses. Its synthesis from the readily available 1,6-hexanediol is a classic example of O-alkylation. The Williamson ether synthesis offers a straightforward and efficient route to this transformation. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkylating agent.[1][2]

Reaction Pathway: Williamson Ether Synthesis

The synthesis of this compound from 1,6-hexanediol involves a two-fold Williamson ether synthesis. The diol is first deprotonated twice using a strong base, typically sodium hydride (NaH), to form a dialkoxide. This is followed by the reaction with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

Reaction Scheme:

HO-(CH₂)₆-OH + 2 NaH → Na⁺⁻O-(CH₂)₆-O⁻Na⁺ + 2 H₂ Na⁺⁻O-(CH₂)₆-O⁻Na⁺ + 2 CH₃I → CH₃O-(CH₂)₆-OCH₃ + 2 NaI

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), to facilitate the dissolution of the reactants and to promote the SN2 pathway.[2][3]

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound from 1,6-hexanediol.

Materials:

-

1,6-Hexanediol (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

-

Methyl Iodide (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 1,6-hexanediol (1.0 eq) and anhydrous THF under an inert atmosphere.

-

Deprotonation: The flask is cooled in an ice bath, and sodium hydride (2.2 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen evolution ceases.

-

Methylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (2.5 eq) is added dropwise via a dropping funnel. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is cautiously quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [4] |

| Molecular Weight | 146.23 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 178-179 °C (at 760 mmHg) | |

| ¹H NMR (CDCl₃, ppm) | δ 3.38 (t, 4H), 3.32 (s, 6H), 1.57 (m, 4H), 1.37 (m, 4H) | |

| ¹³C NMR (CDCl₃, ppm) | δ 72.9, 58.9, 30.0, 26.2 | [4] |

| FTIR (neat, cm⁻¹) | 2935 (C-H str), 2858 (C-H str), 1465 (C-H bend), 1115 (C-O str) |

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

References

An In-depth Technical Guide to 1,6-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethoxyhexane is a linear aliphatic ether that finds applications as a solvent and a chemical intermediate. Its formal IUPAC name is This compound .[1] This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, an analysis of its spectroscopic data, and a discussion of its applications, particularly within the context of organic synthesis and its potential relevance to the pharmaceutical industry.

Chemical and Physical Properties

This compound is a colorless liquid with properties characteristic of a dialkyl ether. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13179-98-1[1] |

| Molecular Formula | C₈H₁₈O₂[1] |

| Molecular Weight | 146.23 g/mol [1] |

| Synonyms | 1,6-Hexanediol Dimethyl Ether, Hexamethylene Glycol Dimethyl Ether[1] |

| InChI Key | GZHQUHIMIVEQFV-UHFFFAOYSA-N[1] |

| SMILES | COCCCCCCOC[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Density | 0.851 g/mL at 25 °C |

| Boiling Point | 182-183 °C |

| Flash Point | 157 °F (69.4 °C) |

| Refractive Index | n20/D 1.415 |

| Vapor Pressure | 2.11 mmHg at 25°C |

Synthesis of this compound

A common and effective method for the synthesis of symmetrical and asymmetrical ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via an S(N)2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or another suitable electrophile with a good leaving group.[4] For the preparation of this compound, 1,6-hexanediol is the logical starting material, which is deprotonated to form a dialkoxide, followed by reaction with a methylating agent.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 1,6-hexanediol and methyl iodide.

Materials:

-

1,6-hexanediol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is flushed with dry nitrogen.

-

Deprotonation: 100 mL of anhydrous DMF is added to the flask, followed by the cautious addition of sodium hydride (2 equivalents) under a nitrogen atmosphere. The flask is cooled in an ice bath. A solution of 1,6-hexanediol (1 equivalent) in 50 mL of anhydrous DMF is added dropwise via the addition funnel to the stirred suspension of sodium hydride. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Methylation: The reaction mixture is cooled again in an ice bath. Methyl iodide (2.2 equivalents) is added dropwise via the addition funnel at a rate that maintains the internal temperature below 20 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[2]

-

Work-up: The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel containing 200 mL of diethyl ether and 200 mL of water. The layers are separated, and the aqueous layer is extracted twice more with 50 mL portions of diethyl ether.

-

Purification: The combined organic extracts are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Mass Spectrometry

The mass spectrum of this compound obtained by electron ionization (EI) will exhibit fragmentation patterns characteristic of aliphatic ethers.[5] The molecular ion peak (M⁺) at m/z = 146 may be observed, though it might be weak. The primary fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom.[5]

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Comments |

| 146 | [C₈H₁₈O₂]⁺ | Molecular ion (M⁺) |

| 115 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 87 | [CH₃O(CH₂)₃]⁺ | Cleavage of the C4-C5 bond |

| 71 | [C₅H₁₁]⁺ | Alkyl fragment[1] |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 45 | [CH₂=OCH₃]⁺ | Base peak resulting from alpha-cleavage[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a broad O-H stretching band (typically around 3300-3500 cm⁻¹) and the presence of strong C-O and C-H stretching vibrations.[6]

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Description |

| 2950-2850 | C-H stretch | Strong and sharp, characteristic of sp³ C-H bonds in the alkyl chain.[7] |

| 1470-1450 | C-H bend | Methylene scissoring |

| 1150-1085 | C-O stretch | Strong, characteristic of aliphatic ethers.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of this compound are relatively simple.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~3.35 | s | 6H | -OCH₃ |

| ~3.30 | t | 4H | CH₂ -O- |

| ~1.55 | m | 4H | -O-CH₂-CH₂ - |

| ~1.35 | m | 4H | -CH₂-CH₂ -CH₂- |

Table 6: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~72 | C H₂-O- |

| ~59 | -O-C H₃ |

| ~30 | -O-CH₂-C H₂- |

| ~26 | -CH₂-C H₂-CH₂- |

Applications

Solvent in Organic Synthesis

Ethers are widely used as solvents in the pharmaceutical industry for reactions and extractions due to their ability to dissolve a wide range of non-polar and moderately polar compounds.[8][9] this compound, as a relatively non-polar diether, can serve as a higher-boiling-point alternative to solvents like diethyl ether or THF in situations where temperature control is necessary. Its use is particularly relevant in reactions involving organometallic reagents or in processes where the solvent's ability to coordinate to cations is beneficial. The growing emphasis on "green chemistry" in pharmaceutical manufacturing encourages the exploration of alternative solvents to replace less desirable ones.[10]

Electrolyte Formulations

There is considerable research into the use of ether-based solvents for electrolytes in lithium batteries.[11] The chelating effect of the ether oxygens can enhance the solubility and ionic conductivity of lithium salts. While not as extensively studied as shorter-chain glymes, this compound could be investigated as a component in non-aqueous electrolyte systems, potentially offering a balance of solvating power and thermal stability.

Chemical Intermediate

This compound can serve as a building block in organic synthesis. The methoxy groups can be cleaved under strongly acidic conditions (e.g., using HBr or BBr₃) to regenerate the diol, making it a protected form of 1,6-hexanediol. 1,6-Hexanediol itself is an important monomer in the production of polyesters and polyurethanes.[12]

Safety and Toxicology

While specific toxicological data for this compound is limited, it is important to handle it with the care afforded to all organic solvents.[13] A study investigating the testicular toxicity of several aliphatic ethers found that this compound exhibited some toxic effects in animal models.[14] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, the Safety Data Sheet (SDS) should be consulted.

References

- 1. This compound | C8H18O2 | CID 542359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Effective use of organic solvents to remove drugs from biologic specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. US8962894B2 - Process for preparing 1, 6-hexanediol - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. Testicular Toxicity of Candidate Fuel Additive this compound: Comparison with Several Similar Aliphatic Ethers [ouci.dntb.gov.ua]

An In-depth Technical Guide on 1,6-Dimethoxyhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,6-Dimethoxyhexane, focusing on its chemical synonyms and trade names to aid in research and procurement.

Core Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13179-98-1[2][3] |

| Molecular Formula | C8H18O2[1][2][4][5] |

| InChI Key | GZHQUHIMIVEQFV-UHFFFAOYSA-N[4] |

| SMILES | COCCCCCCOC[4] |

Synonyms and Trade Names

For ease of reference in literature and commercial sourcing, this compound is known by several synonyms. While specific trade names are not prevalent, it is often marketed under its chemical name or common synonyms by various suppliers.

| Synonym | Notes |

| Hexamethylene Glycol Dimethyl Ether | A common synonym found in supplier catalogs.[4] |

| 1,6-Hexanediol Dimethyl Ether | Another frequently used synonym.[4] |

| Hexane, 1,6-dimethoxy- | A systematic variation of the IUPAC name.[1][5] |

| 1,6-Hexanediol 1,6-dimethyl ether | A descriptive synonym specifying the dimethyl ether linkage.[5] |

It is also identified by database and catalog numbers such as CID542359 and ZINC02512232.[1]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the primary chemical identifiers for this compound. The IUPAC name provides the systematic nomenclature, from which common synonyms are derived. The CAS number serves as a universal identifier for substance registration.

References

Theoretical Conformational Analysis of 1,6-Dimethoxyhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dimethoxyhexane is a flexible molecule whose conformational landscape is dictated by the interplay of steric and electronic effects along its carbon backbone and at its terminal methoxy groups. A thorough understanding of its preferred three-dimensional structures is crucial for applications in materials science and as a structural motif in drug design. This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformation of this compound. Drawing upon analogous studies of n-alkanes and shorter α,ω-dimethoxyalkanes, this document outlines the key conformers, their relative energies, and the dihedral angles that define them. Detailed computational and experimental protocols are provided to facilitate further research in this area.

Introduction to Conformational Analysis of this compound

The conformational flexibility of this compound arises from rotations around its single bonds. The key dihedral angles that determine the overall shape of the molecule are:

-

C-O-C-C: Rotation around the C-O bonds of the methoxy groups.

-

O-C-C-C: Rotation around the C1-C2 and C5-C6 bonds.

-

C-C-C-C: Rotations around the C2-C3, C3-C4, and C4-C5 bonds within the hexane backbone.

The stability of different conformers is primarily governed by a balance between steric hindrance, which favors extended (anti) conformations, and attractive gauche interactions that can be significant for ether linkages.

Theoretical Conformational Landscape

Due to the lack of specific theoretical studies on this compound, its conformational preferences can be inferred from studies on analogous molecules, namely n-hexane and 1,2-dimethoxyethane.

Hexane Backbone Conformations

The central C2-C3-C4-C5 fragment of the hexane chain can adopt various conformations, with the all-anti (trans) conformer being the most stable due to minimized steric repulsion. Gauche conformations, where the dihedral angle is approximately 60°, are higher in energy.

Methoxy Group Conformations

The orientation of the terminal methoxy groups is critical. Studies on 1,2-dimethoxyethane have shown a preference for the gauche conformation around the O-C-C-O dihedral angle, a phenomenon attributed to favorable stereoelectronic effects known as the "gauche effect". This effect involves hyperconjugation between the oxygen lone pairs and the antibonding orbitals of the adjacent C-C bond.

Predicted Stable Conformers of this compound

Based on the principles derived from its analogues, the most stable conformers of this compound are predicted to have a largely extended (anti) hexane backbone to minimize steric strain, coupled with specific orientations of the terminal methoxy groups that may favor gauche arrangements around the C-O-C-C and O-C-C-C bonds.

Quantitative Conformational Data (from Analogous Systems)

The following tables summarize quantitative data from theoretical studies on n-butane (as a model for the central part of the hexane chain) and 1,2-dimethoxyethane (as a model for the terminal ether linkages). These values provide a basis for understanding the energetic penalties and preferences associated with different dihedral angles in this compound.

Table 1: Relative Conformational Energies of n-Butane (C2-C3 bond rotation)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.0 |

| Gauche | ±60° | 0.9 |

| Eclipsed (H, CH3) | 120° | 3.4 |

| Syn-periplanar (CH3, CH3) | 0° | 4.4 - 6.1 |

Table 2: Relative Conformational Energies of 1,2-Dimethoxyethane (O-C-C-O bond rotation)

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) - Gas Phase |

| anti-gauche (aGg') | ~180°, ~60° | 0.0 |

| anti-anti (aAa) | ~180°, ~180° | 0.3 - 0.5 |

| gauche-gauche (gGg') | ~60°, ~60° | 0.8 - 1.2 |

Note: The notation for 1,2-dimethoxyethane conformers refers to the sequence of dihedral angles C-O-C-C, O-C-C-O, and C-C-O-C.

Experimental Protocols

Computational Chemistry Protocol for Conformational Analysis

A robust computational protocol is essential for accurately predicting the conformational landscape of flexible molecules like this compound.

Methodology:

-

Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to identify a broad range of low-energy conformers.

-

Geometry Optimization and Frequency Calculations: Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d) or ωB97X-D/6-311+G(d,p)). Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Refinement: For the lowest energy conformers, perform higher-level single-point energy calculations (e.g., MP2/aug-cc-pVTZ or DLPNO-CCSD(T)/CBS) to obtain more accurate relative energies.

-

Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature using the calculated relative Gibbs free energies.

NMR Spectroscopy for Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational equilibrium of molecules in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D ¹H and ¹³C NMR: Acquire standard 1D proton and carbon NMR spectra to assign the chemical shifts of all nuclei.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which can provide structural information.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To measure through-space proton-proton interactions. The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial information about their spatial proximity in different conformers.

-

-

Data Analysis:

-

Measure vicinal proton-proton coupling constants (³JHH). These values are related to the dihedral angle between the coupled protons via the Karplus equation.

-

Quantify NOE/ROE cross-peak intensities to determine internuclear distances.

-

Compare the experimental NMR data with theoretical data calculated for the computationally predicted low-energy conformers to determine the conformational populations.

-

Signaling Pathways and Logical Relationships

The conformational preference in this compound is a result of competing and cooperative intramolecular interactions.

An In-Depth Technical Guide to 1,6-Dimethoxyhexane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1,6-dimethoxyhexane, a saturated dialkyl ether. Due to the absence of a singular, seminal discovery paper, this document outlines its likely historical synthesis through the well-established Williamson ether synthesis, a cornerstone of organic chemistry since the mid-19th century. This guide presents detailed physicochemical properties, a plausible historical experimental protocol for its preparation, and a visual representation of the synthetic pathway. The content is tailored for researchers, scientists, and professionals in drug development who may utilize such molecules as solvents, intermediates, or reference compounds.

Introduction

This compound, also known as hexamethylene glycol dimethyl ether, is a simple, acyclic ether. While not a compound of major historical significance in its own right, its structural class—dialkoxyalkanes—has been accessible to chemists since the development of fundamental ether synthesis methodologies. Its utility in modern chemistry is primarily as a solvent or a building block in more complex molecular architectures. This guide will delve into the historical context of its synthesis and provide a detailed summary of its known properties.

Discovery and Historical Context

A definitive record of the first synthesis and isolation of this compound is not prominent in the historical chemical literature. However, its synthesis is a straightforward application of the Williamson ether synthesis , which was developed by Alexander William Williamson in 1850.[1][2] This reaction, involving the reaction of an alkoxide with an alkyl halide, provided a general and versatile method for the preparation of both symmetrical and unsymmetrical ethers and was crucial in proving the structure of ethers.[1][2]

Given the availability of 1,6-hexanediol and methylating agents in the late 19th and early 20th centuries, it is highly probable that this compound was first prepared via the Williamson ether synthesis. This method would involve the double alkylation of 1,6-hexanediol.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This data is compiled from various chemical databases and commercial suppliers.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₈O₂ | |

| Molecular Weight | 146.23 g/mol | |

| CAS Number | 13179-98-1 | |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 182-183 °C | |

| Density | 0.851 g/mL at 25 °C | |

| Refractive Index | n20/D 1.415 | |

| Flash Point | 157 °F (69.4 °C) | |

| Vapor Pressure | 2.11 mmHg at 25°C |

Historical Synthesis Methodology: The Williamson Ether Synthesis

The following section details a plausible experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis, as it would have been performed in a historical context.

Reaction Principle

The synthesis involves the deprotonation of 1,6-hexanediol using a strong base to form the dialkoxide, which then acts as a nucleophile in a double SN2 reaction with a methylating agent, such as a methyl halide or dimethyl sulfate.

Experimental Protocol

Materials:

-

1,6-hexanediol

-

Sodium metal (or another strong base such as sodium hydride)

-

Anhydrous diethyl ether (or another suitable inert solvent)

-

Methyl iodide (or dimethyl sulfate)

-

Water

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, a suspension of sodium metal (2.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon). A solution of 1,6-hexanediol (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the suspension with vigorous stirring. The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the disodium salt of 1,6-hexanediol.

-

Alkylation: The reaction mixture is cooled in an ice bath. Methyl iodide (2.5 equivalents) is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Work-up: The reaction is quenched by the slow, careful addition of water to decompose any unreacted sodium metal. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with a saturated sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude this compound is then purified by fractional distillation under atmospheric pressure.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the Williamson ether synthesis for preparing this compound from 1,6-hexanediol.

Conclusion

While the specific "discovery" of this compound is not a landmark event in chemical history, its synthesis is a classic illustration of the Williamson ether synthesis. This guide provides a thorough compilation of its known properties and a detailed, plausible historical method for its preparation. For researchers and professionals, understanding the fundamental synthesis and properties of such foundational molecules is essential for their application in modern chemical research and development.

References

Spectroscopic Profile of 1,6-Dimethoxyhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,6-dimethoxyhexane (CAS No. 13179-98-1), a diether used in various chemical synthesis applications. The following sections detail its mass spectrometry, ¹H and ¹³C nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: Mass Spectrometry Data

The mass spectrum of this compound is characterized by a base peak at m/z 45, corresponding to the [CH₃OCH₂]⁺ fragment. The molecular ion peak is generally weak or absent.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 45 | 99.99 | [CH₃OCH₂]⁺ |

| 71 | 37.70 | [C₅H₁₁]⁺ |

| 67 | 16.10 | [C₅H₇]⁺ |

| 54 | 14.60 | [C₄H₆]⁺ |

| 41 | 12.10 | [C₃H₅]⁺ |

Data sourced from PubChem CID 542359.[1]

Table 2: Predicted ¹H NMR Spectral Data

Due to the unavailability of experimental ¹H NMR data in the searched databases, the following chemical shifts are predicted based on the analysis of similar aliphatic ethers. The molecule's symmetry results in three distinct proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.35 | s | 6H | -OCH₃ |

| ~3.30 | t | 4H | -OCH₂ - |

| ~1.55 | m | 4H | -OCH₂CH₂ - |

| ~1.35 | m | 4H | -OCH₂CH₂CH₂ - |

Table 3: Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, the ¹³C NMR chemical shifts are predicted based on the analysis of analogous structures, reflecting the four unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~72.0 | -OC H₂- |

| ~58.5 | -OC H₃ |

| ~29.5 | -OCH₂C H₂- |

| ~26.0 | -OCH₂CH₂C H₂- |

Table 4: Predicted Infrared (IR) Spectroscopy Data

The predicted infrared absorption bands for this compound are consistent with the functional groups present in an aliphatic ether.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1470-1450 | Medium | C-H bending (alkane) |

| 1150-1085 | Strong | C-O-C stretching (asymmetric) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: The spectrum is typically acquired with a 90° pulse angle and a sufficient relaxation delay to ensure quantitative signal integration. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FT-IR spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the infrared spectrum is collected over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities. Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the structural assignments for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Predicted ¹H NMR chemical shift assignments for this compound.

Caption: Predicted ¹³C NMR chemical shift assignments for this compound.

References

Methodological & Application

Application Notes and Protocols for 1,6-Dimethoxyhexane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dimethoxyhexane, also known as hexamethylene glycol dimethyl ether, is a diether solvent with potential applications in organic synthesis. Its molecular structure, featuring two ether functional groups separated by a flexible six-carbon chain, suggests properties that could be advantageous in various reaction types, particularly those involving organometallic reagents. This document provides a summary of its known physical and chemical properties, and offers exploratory protocols for its use as a solvent in Grignard and lithiation reactions. As a less common solvent, these protocols are based on general principles and should be considered starting points for further investigation and optimization.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in chemical reactions. The following table summarizes the key physicochemical properties of this compound and compares them with other common ethereal solvents.

| Property | This compound | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | Diethyl Ether |

| CAS Number | 13179-98-1[1] | 109-99-9 | 96-47-9[2] | 5614-37-9[3] | 60-29-7 |

| Molecular Formula | C₈H₁₈O₂[1] | C₄H₈O | C₅H₁₀O | C₆H₁₂O | C₄H₁₀O |

| Molecular Weight ( g/mol ) | 146.23[1] | 72.11 | 86.13 | 100.16 | 74.12 |

| Boiling Point (°C) | 154.13[4] | 66[5] | ~80[5] | 106[6] | 34.6[5] |

| Melting Point (°C) | -48.77[4] | -108.4 | -136 | <-140 | -116.3 |

| Density (g/mL) | Not Available | 0.889 | 0.854 | 0.860 | 0.713 |

| Viscosity (cP at 20°C) | Not Available | 0.48 | 0.6 | 0.55 | 0.23 |

| Flash Point (°C) | Not Available | -14[5] | -11[5] | -1 | -45[5] |

| Water Solubility | Log10WS = -1.35[4] | Miscible[6] | 140 g/L | 11 g/L | 69 g/L |

| Octanol/Water Partition Coefficient (logP) | 1.840[4] | 0.46 | 1.1 | 1.5 | 0.89 |

Potential Applications in Organic Synthesis

The structure of this compound suggests its potential as a higher-boiling point alternative to common ethereal solvents like THF and diethyl ether. The presence of two ether oxygens could enhance the solvation of metal cations, which is beneficial for reactions involving organometallic reagents.

Grignard Reactions

Ethereal solvents are essential for the formation and reactivity of Grignard reagents as they solvate the magnesium center, preventing aggregation and increasing nucleophilicity.[7] The higher boiling point of this compound could allow for Grignard reactions to be conducted at elevated temperatures, potentially accelerating slow reactions or improving yields.

Objective: To prepare a Grignard reagent in this compound and react it with an electrophile (e.g., a ketone).

Materials:

-

Magnesium turnings

-

Organic halide (e.g., bromobenzene)

-

Electrophile (e.g., benzophenone)

-

This compound (anhydrous)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

-

Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Preparation of Glassware: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Initiation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Add a small crystal of iodine.

-

Grignard Formation: Add a small amount of a solution of the organic halide in anhydrous this compound to the magnesium. Gentle heating may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C.

-

Slowly add a solution of the electrophile in anhydrous this compound via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Diagram of Experimental Workflow:

Lithiation Reactions

Organolithium reagents are highly reactive species used for deprotonation and lithium-halogen exchange.[8] The choice of solvent is critical to modulate their reactivity and stability. Similar to Grignard reactions, the coordinating ability of this compound could be beneficial in lithiation reactions. Its higher boiling point compared to diethyl ether or THF might be a disadvantage for reactions requiring very low temperatures to control reactivity and prevent solvent deprotonation.

Objective: To perform a directed ortho-lithiation of a substituted aromatic compound using n-butyllithium in this compound, followed by quenching with an electrophile.

Materials:

-

Substituted aromatic with a directing group (e.g., N,N-diethylbenzamide)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound (anhydrous)

-

Electrophile (e.g., trimethylsilyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the aromatic substrate in anhydrous this compound in a flame-dried flask.

-

Cooling: Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).

-

Lithiation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution. Maintain the low temperature during the addition.

-

Stir the reaction mixture at the low temperature for the desired time to ensure complete lithiation.

-

Quenching: Add the electrophile to the reaction mixture at the low temperature.

-

Allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extraction: Separate the layers and extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the residue by an appropriate method.

Diagram of Logical Relationships in Directed Ortho-Lithiation:

This compound as a Potential Green Solvent

The principles of green chemistry encourage the use of safer, more environmentally benign solvents.[3] While there is no specific data on the environmental impact of this compound, some of its physical properties can be compared to traditional and greener solvents to assess its potential.

-

Renewable Feedstock: The synthesis of this compound would need to be from renewable resources for it to be considered a truly "green" solvent.

-

Toxicity: The toxicological profile of this compound is not well-documented in the provided search results and would require further investigation.

-

Boiling Point and Recyclability: Its relatively high boiling point could be advantageous for reactions requiring higher temperatures and may facilitate its separation from more volatile products. However, this also means higher energy input for distillation and recycling.

-

Water Solubility: Its low water solubility could simplify aqueous work-ups and reduce the amount of organic solvent lost to the aqueous phase, a favorable characteristic for a greener process. This is an advantage over the highly water-miscible THF.

Compared to hazardous solvents like benzene or chlorinated solvents, this compound is likely a safer alternative. However, when compared to established green ethereal solvents like 2-MeTHF and CPME, which are derived from renewable resources and have more established safety and performance profiles, the advantages of this compound are less clear without further research.[3][6]

Safety Considerations

-

As an ether, this compound has the potential to form explosive peroxides upon storage and exposure to air and light, similar to other ethereal solvents.[6] It is recommended to test for the presence of peroxides before use, especially if the solvent has been stored for an extended period.

-

The flammability of this compound should be assumed to be similar to other ethers, and appropriate precautions should be taken.

-

Always handle organometallic reagents such as Grignard and organolithium reagents in an inert, anhydrous atmosphere. These reagents are highly reactive towards water and air.[7][8]

Conclusion